N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide
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Overview
Description
N-[(Bicyclo[221]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide is a compound that features a bicyclic structure combined with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with pyridin-3-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the bicyclic and pyridine rings.
Reduction: Reduced forms of the bicyclic and pyridine rings.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: Shares the bicyclic structure but lacks the pyridine ring.
Pyridin-3-ylacetamide: Contains the pyridine ring but lacks the bicyclic structure.
Uniqueness
N-[(Bicyclo[221]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide is unique due to the combination of the bicyclic structure and the pyridine ring
Properties
CAS No. |
566162-90-1 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H18N2O/c1-11(18)17(15-3-2-6-16-9-15)10-14-8-12-4-5-13(14)7-12/h2-6,9,12-14H,7-8,10H2,1H3 |
InChI Key |
TUWCXGIOQIIWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1CC2CC1C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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